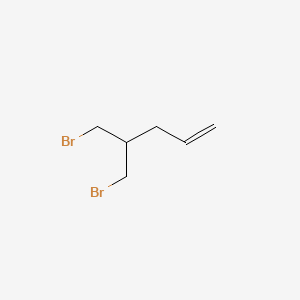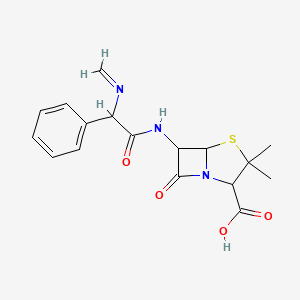
5-Bromo-4-bromomethyl-1-pentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-bromomethyl-1-pentene is an organic compound with the molecular formula C6H10Br2. It is a colorless, transparent liquid that contains both double bonds and bromine atoms, giving it the properties of olefins and halogenated hydrocarbons . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-4-bromomethyl-1-pentene involves the bromination of 1-pentene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, resulting in the addition of bromine atoms to the double bond of 1-pentene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-bromomethyl-1-pentene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different functionalized derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in inert solvents like dichloromethane (CH2Cl2) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) in acidic or neutral conditions are frequently employed.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and other functionalized derivatives.
Addition Reactions: Products include dihalogenated alkanes.
Oxidation Reactions: Products include carboxylic acids and ketones.
Aplicaciones Científicas De Investigación
5-Bromo-4-bromomethyl-1-pentene is widely utilized in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-bromomethyl-1-pentene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound can be easily substituted by nucleophiles, leading to the formation of various functionalized derivatives. The double bond in the compound can also participate in addition reactions with electrophiles, resulting in the formation of dihalogenated products . These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-pentene: Similar in structure but lacks the additional bromomethyl group.
4-Pentenyl bromide: Another similar compound with a different substitution pattern.
5-Bromo-1-pentene: A closely related compound with a single bromine atom.
Uniqueness
5-Bromo-4-bromomethyl-1-pentene is unique due to the presence of both a bromomethyl group and a double bond in its structure. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H10Br2 |
|---|---|
Peso molecular |
241.95 g/mol |
Nombre IUPAC |
5-bromo-4-(bromomethyl)pent-1-ene |
InChI |
InChI=1S/C6H10Br2/c1-2-3-6(4-7)5-8/h2,6H,1,3-5H2 |
Clave InChI |
MWVHPDUFDDPYPG-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13866847.png)









